Methylchloroacetate

説明

Overview of Methylchloroacetate as a Key Intermediate in Complex Chemical Transformations

This compound is widely recognized as a versatile starting material in organic synthesis due to its capacity to participate in various reaction mechanisms. Its reactive chlorine atom is highly susceptible to nucleophilic displacement, making it an excellent substrate for SN2 reactions. sigmaaldrich.com Additionally, its ester group can undergo hydrolysis and transesterification reactions. sigmaaldrich.com Beyond these fundamental transformations, MCA is involved in named reactions such as the Williamson Ether Synthesis, alkylation reactions for introducing acetate (B1210297) functionalities, the Gabriel Synthesis for preparing α-amino acids, and the Darzens Condensation for forming glycidic esters. sigmaaldrich.com

The compound is an indispensable intermediate in the production of a broad spectrum of products across several industries, including pharmaceuticals, agrochemicals, and specialty chemicals. sigmaaldrich.comsigmaaldrich.comnih.govherts.ac.uknih.govuni.lufishersci.co.ukuni.lu In pharmaceutical manufacturing, it serves as a key building block for various medicinal compounds and active pharmaceutical ingredients (APIs). sigmaaldrich.comsigmaaldrich.comnih.gov For agrochemicals, MCA is crucial in synthesizing herbicides (particularly those with glycine (B1666218) or phenoxy moieties), fungicides, plant growth regulators, and insecticides, including organophosphate insecticides like parathion (B1678463) and oxydemeton-methyl. sigmaaldrich.comnih.govherts.ac.uk Furthermore, it contributes to the polymer industry by aiding in the preparation of specialty monomers and the modification of polymer properties. sigmaaldrich.com this compound also finds application as a solvent in organic synthesis and extraction processes. herts.ac.uknih.govnih.govdntb.gov.ua

The physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Chemical Formula | C₃H₅ClO₂ | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | Methyl 2-chloroacetate | sigmaaldrich.comnih.gov |

| CAS Registry Number | 96-34-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 108.52 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Colorless liquid with a pungent odor | sigmaaldrich.comnih.gov |

| Boiling Point | 128-130°C (or 129°C, 131°C) | sigmaaldrich.comnih.govnih.gov |

| Melting Point | -32°C to -33°C | nih.govnih.govdntb.gov.ua |

| Density | 1.086 g/cm³ (or 1.236-1.239 g/cm³) | sigmaaldrich.comnih.govnih.gov |

| Miscibility | Miscible with alcohol and ether | nih.govnih.gov |

Historical Context of this compound in Organic Synthesis

The synthesis of this compound has historically relied on methods involving the chlorination of acetic acid or methyl acetate, typically utilizing reagents such as thionyl chloride or phosphorus pentachloride. sigmaaldrich.com Another common approach has been the direct esterification of chloroacetic acid with methanol (B129727). Early industrial production often employed this direct esterification, sometimes catalyzed by concentrated sulfuric acid. However, these traditional methods presented challenges, including the corrosive nature of the catalysts, prolonged reaction times, and relatively low product yields, often around 60% at atmospheric pressure.

Despite these limitations, this compound has been a recognized reagent in organic chemistry for a considerable period. Its utility in preparing various derivatives, such as chloroacetamide through reactions with aqueous ammonia (B1221849) solutions, underscores its established role in synthetic procedures. The compound's importance as an intermediate in the production of essential chemicals, including medicines and pesticides, has driven continuous efforts to improve its manufacturing processes over time.

Current Research Directions and Emerging Areas in this compound Chemistry

Current research in this compound chemistry is driven by the expanding demands of key industrial sectors, including the pharmaceutical industry, agricultural intensification, and the growth of specialty chemicals. sigmaaldrich.com This sustained demand fuels ongoing discovery of new applications and more efficient synthetic routes. sigmaaldrich.com

Emerging areas of research highlight MCA's potential beyond traditional applications:

Biotechnology and Material Science: Investigations are exploring its utility in developing novel polymers and biodegradable materials, offering promising avenues for sustainable development. nih.gov

Catalyst Regeneration: this compound is being studied for its role in regenerating catalysts, such as PdCl₂-CuCl₂/activated carbon catalysts, which are used in the synthesis of compounds like dimethyl carbonate. herts.ac.uknih.gov

Physical Chemistry Studies: Research involves molecular dynamics simulations to understand the phase transition heat and adsorption behaviors of chloroacetates, including methyl chloroacetate (B1199739), contributing to fundamental chemical knowledge.

Advanced Synthesis Methods: Significant efforts are focused on developing improved synthesis routes for this compound itself. This includes the exploration of new catalytic systems, such as resins modified by acidic ionic liquids, aiming to achieve higher conversion rates (exceeding 99.5%) and 100% selectivity, while simultaneously reducing energy consumption and simplifying production processes. The use of ionic liquids is also being investigated for more efficient absorption and separation processes involving methyl chloroacetate.

The market for methyl and ethyl chloroacetate is projected to experience substantial growth, with a compound annual growth rate (CAGR) of 9.14% from 2025 to 2032, reaching an estimated value of USD 2,131.31 billion by 2032. uni.lu This growth is partly attributed to increased outsourcing of active ingredient production and the expanding use of these esters in specialty applications such as performance dyes, high-reactivity polymers, and lubricant additives. fishersci.co.uk These advancements underscore this compound's continued strategic relevance in the fine chemical value chain. fishersci.co.uk

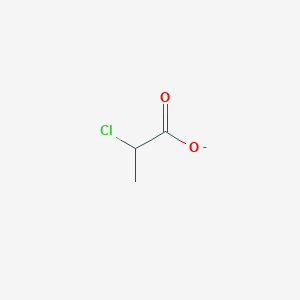

Structure

2D Structure

3D Structure

特性

CAS番号 |

57572-24-4 |

|---|---|

分子式 |

C3H4ClO2- |

分子量 |

107.51 g/mol |

IUPAC名 |

2-chloropropanoate |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/p-1 |

InChIキー |

GAWAYYRQGQZKCR-UHFFFAOYSA-M |

正規SMILES |

CC(C(=O)[O-])Cl |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Engineering

Direct Esterification of Chloroacetic Acid with Methanol (B129727)

The most prevalent method for producing methyl chloroacetate (B1199739) is the direct esterification of chloroacetic acid with methanol. highmountainco.comgoogle.com This reaction, represented by the equation ClCH₂COOH + CH₃OH ⇌ ClCH₂COOCH₃ + H₂O, is a reversible equilibrium process. highmountainco.comgoogle.com To achieve high yields, the equilibrium must be shifted towards the formation of the product. google.com

Typically, the reaction is carried out by mixing methanol and chloroacetic acid, often in a specific weight ratio (e.g., 0.366:1), and heating the mixture with stirring to temperatures between 105-110 °C. chemicalbook.com Industrial production often employs continuous processes to enhance efficiency. highmountainco.comgoogle.com

Catalytic Systems for Direct Esterification

The rate of esterification is significantly enhanced by the use of acid catalysts. highmountainco.com Both homogeneous and heterogeneous catalysts are employed in the industrial synthesis of methyl chloroacetate.

Strong mineral acids, such as sulfuric acid and p-toluenesulfonic acid, are commonly used as homogeneous catalysts for this reaction. highmountainco.comgoogle.com The catalytic mechanism involves the protonation of the carbonyl oxygen of the chloroacetic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. byjus.com A series of proton transfer steps and the elimination of water lead to the formation of the ester. byjus.com

While effective, the use of homogeneous catalysts like concentrated sulfuric acid presents challenges, including equipment corrosion and difficulties in separating the catalyst from the reaction mixture. google.comacs.org

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts, particularly acidic ion-exchange resins, have been developed and are increasingly used. google.comacs.org These heterogeneous catalysts offer several advantages, including ease of separation from the reaction product, reduced corrosion, and the potential for catalyst recycling. acs.orggoogle.com

Acidic resins, such as those with sulfonic acid groups, have shown high catalytic activity for the esterification of chloroacetic acid. google.comgoogle.com For instance, a method using a modified acid resin in a fixed-bed reactor has been reported to achieve a conversion rate of over 99.5% with 100% selectivity at temperatures below 100°C, without the need for a water-carrying agent. google.com

Homogeneous Acid Catalysis

Reaction Engineering and Process Optimization

Optimizing the reaction conditions and engineering of the process are crucial for maximizing the yield and purity of methyl chloroacetate while minimizing costs.

As the esterification reaction is reversible, the continuous removal of water is essential to drive the equilibrium towards the product side. byjus.comgoogle.com A common and effective technique for water removal is azeotropic distillation. google.comtsijournals.com

In this process, an entrainer, an organic solvent that forms a low-boiling azeotrope with water, is added to the reaction mixture. google.comijrti.org During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol can be continuously distilled off. chemicalbook.com This vapor is then condensed and separated. The organic phase, containing methyl chloroacetate and methanol, is often returned to the reactor, while the aqueous phase is removed. chemicalbook.comgoogle.com This continuous removal of water effectively shifts the reaction equilibrium, leading to higher conversion and yield. byjus.comgoogle.com

Table 1: Azeotropic Data for Water Removal

| Entrainer | Components in Azeotrope | Boiling Point of Azeotrope (°C) |

|---|---|---|

| Toluene | Toluene, Water | 85 |

| Benzene | Benzene, Water, Ethanol | 64.9 |

| Cyclohexane | Cyclohexane, Water, Ethanol | 62.1 |

| Carbon Tetrachloride | Carbon Tetrachloride, Water | 66 |

This table presents examples of entrainers and their azeotropic boiling points with water, illustrating the principle of azeotropic distillation for water removal in esterification reactions. Data is illustrative and may vary based on specific conditions.

For the synthesis of methyl chloroacetate using a cation exchange resin, one study determined the optimal conditions to be a 1.4:1 molar ratio of methanol to chloroacetic acid, a catalyst dosage of 3 wt%, a reaction temperature of 70 °C, and a reaction time of 2 hours, which resulted in a 70.11% conversion of chloroacetic acid. acs.org The activation energy for the forward reaction (Ea+) was calculated to be 38.83 kJ/mol, and for the reverse reaction (Ea–) it was 53.64 kJ/mol. acs.org Such kinetic data is used to develop mathematical models that can predict the reaction outcome under different conditions, aiding in process simulation and optimization. acs.org

Table 2: Kinetic Parameters for Methyl Chloroacetate Synthesis

| Parameter | Value | Conditions |

|---|---|---|

| Optimal Molar Ratio (Methanol:Acid) | 1.4:1 | Cation exchange resin catalyst |

| Optimal Catalyst Dosage | 3 wt% | Cation exchange resin catalyst |

| Optimal Temperature | 70 °C | Cation exchange resin catalyst |

| Activation Energy (Forward) | 38.83 kJ/mol | Cation exchange resin catalyst |

| Activation Energy (Reverse) | 53.64 kJ/mol | Cation exchange resin catalyst |

This table summarizes key kinetic parameters determined for the synthesis of methyl chloroacetate using a cation exchange resin catalyst. acs.org

Reactor Design and Operation (e.g., Fixed-Bed Reactors, Batch Reactors)

Fixed-Bed Reactors

Fixed-bed reactors are a cornerstone of continuous production processes for methyl chloroacetate. In this setup, chloroacetic acid and methanol are passed through a column packed with a solid catalyst. This design facilitates continuous operation with high selectivity. A common approach involves mixing chloroacetic acid and methanol, often in stoichiometric ratios, and feeding them through the reactor at elevated temperatures.

One patented method employs a fixed-bed reactor with a catalyst loading of two-thirds of the reactor volume. google.com The reaction is controlled at a temperature of 80-120°C, with the gaseous product exiting from the top of the reactor. google.com This product, an azeotrope of methyl chloroacetate, methanol, and water, is then condensed and separated. google.com A key advantage of this process is the high conversion rate of chloroacetic acid (above 99.5%) and 100% selectivity for methyl chloroacetate, eliminating the need for alkali neutralization and thus preventing product decomposition. google.com The reactor itself can be made of glass, with a specified length-to-diameter ratio of 10-30. google.com Catalysts used in these systems are often acid resins, such as commercial resins modified by acidic ionic liquids. google.com The use of a fixed-bed reactor allows for operation at normal pressure and relatively low temperatures (below 100°C), which simplifies the process and reduces energy consumption. google.com

Batch Reactors

Batch reactors are also employed for methyl chloroacetate synthesis, particularly for smaller-scale production or where process flexibility is desired. In a typical batch process, all reactants are charged into a stirred vessel, and the reaction proceeds for a set duration. researchgate.net Esterification experiments are often conducted in a three-necked glass flask equipped with a reflux condenser and heating system. chemicalbook.com For instance, a mixture of chloroacetic acid and methanol can be heated to a specified temperature (e.g., 60-80°C) with constant stirring to overcome diffusion limitations. chemicalbook.com

In one described batch method, chloroacetic acid and methanol are heated to 105-110°C. guidechem.com During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off and separated. guidechem.com The crude ester is then neutralized and purified by distillation to achieve a yield of about 96%. guidechem.com While effective, batch processes can be more labor-intensive and may have longer cycle times compared to continuous fixed-bed systems.

Table 1: Comparison of Reactor Types for Methyl Chloroacetate Synthesis

| Feature | Fixed-Bed Reactor | Batch Reactor |

|---|---|---|

| Operation Mode | Continuous | Discontinuous (Batch) researchgate.net |

| Typical Temperature | 80-120°C google.com | 60-110°C chemicalbook.comguidechem.com |

| Catalyst | Solid acid resins, ionic liquid-modified resins google.com | Often liquid acids (e.g., sulfuric acid) or solid resins chemicalbook.com |

| Product Separation | Continuous condensation and separation of azeotrope google.com | Distillation after reaction completion or continuous azeotrope removal guidechem.com |

| Key Advantages | High conversion and selectivity, suitable for large scale, low energy consumption google.com | Process flexibility, suitable for smaller scale, simpler equipment chemicalbook.com |

| Reported Yield/Purity | Purity up to 95% after initial separation; conversion >99.5% google.com | Yield of ~96% after purification guidechem.com |

Novel Synthetic Approaches

Recent research has focused on developing more efficient and sustainable methods for synthesizing methyl chloroacetate. These novel approaches aim to overcome the limitations of conventional processes, such as equilibrium constraints and energy-intensive separation steps.

Reactive Distillation for Enhanced Synthesis

Reactive distillation (RD) represents a significant advancement in process intensification for methyl chloroacetate production. This technique combines chemical reaction and product separation in a single unit, offering numerous advantages over traditional reactor-separator sequences. By continuously removing products from the reaction zone, RD shifts the reaction equilibrium, leading to higher reactant conversion and improved selectivity. google.com

One innovative method utilizes a reactive distillation tower with a pyridine (B92270) trifluoromethanesulfonic acid polymeric ion liquid catalyst as a mixed filler in the reaction section. google.com In this gas-liquid-solid three-phase reaction, chloroacetic acid and methanol are the raw materials. google.com The entire process is completed within a single reactive distillation unit without the need for a water-carrying agent. google.com This approach achieves a conversion rate exceeding 99.5% and a selectivity of 100%, while also reducing investment costs and energy consumption due to lower reaction temperatures and a simplified flow. google.com

Further optimization has been explored using a reactive rectification dividing wall column, which demonstrated a 19.6% reduction in energy consumption compared to conventional reactive distillation processes, while achieving a product mass fraction of 99.98%. xdhg.com.cn The production of methyl acetate (B1210297) (a related ester) via reactive distillation has been extensively studied and serves as a model for this technology, highlighting its commercial success and potential. utah.edu Even a simple batch distillation apparatus can be used to conduct reactive distillation, where reaction and distillation occur simultaneously, leading to a higher mole fraction of the desired ester in the distillate compared to what is achievable in a standard batch reactor at equilibrium.

Table 2: Research Findings on Reactive Distillation for Ester Synthesis

| Study Focus | Key Innovation | Reported Outcome | Reference |

|---|---|---|---|

| Methyl Chloroacetate Synthesis | Pyridine trifluoromethanesulfonic acid polymeric ion liquid catalyst in an RD tower. | Conversion > 99.5%, Selectivity 100%. No water-carrying agent needed. | google.com |

| Methyl Chloroacetate Process Optimization | Use of a reactive rectification dividing wall column. | Energy consumption reduced by 19.6% vs. conventional RD. Product purity of 99.98%. | xdhg.com.cn |

Alternative Esterification Pathways

Beyond the direct esterification of chloroacetic acid with methanol, alternative synthetic routes have been developed. These pathways often employ different reagents or catalytic systems to achieve the desired product, sometimes under milder conditions.

One common alternative involves the reaction of chloroacetyl chloride with an alcohol. This method is highly reactive but requires careful handling of the corrosive chloroacetyl chloride and neutralization of the hydrogen chloride (HCl) byproduct. Similarly, chloroacetamide can be prepared by treating methyl chloroacetate with cold aqueous ammonia (B1221849) solutions. orgsyn.org

Another pathway involves nucleophilic substitution reactions. For example, nipagin (the methyl ester of p-hydroxybenzoic acid) can be reacted with methyl chloroacetate in the presence of potassium carbonate and potassium iodide to synthesize methyl 4-(2-methoxy-2-oxoethoxyl) benzoate. rsc.org This demonstrates the use of methyl chloroacetate as a building block in more complex syntheses. rsc.org

The Darzens condensation, or glycidic ester condensation, provides another route. A mixture of 4,4-dimethoxy-2-butanone (B155242) and methyl chloroacetate can be reacted in the presence of sodium methoxide (B1231860) to form a crude glycidic ester, which is a precursor to other compounds. orgsyn.org Furthermore, manganese-catalyzed C-H bond oxidation has been shown to produce rearranged chloroacetate esters under specific conditions, representing a highly advanced and specialized pathway. torvergata.it For generating methyl esters from carboxylic acids under very mild conditions, diazomethane (B1218177) is a highly effective, albeit hazardous, reagent that avoids the need for harsh catalysts or high temperatures. masterorganicchemistry.com

Mechanistic Organic Chemistry of Methylchloroacetate Reactions

Reactivity of the Ester Moiety

Acylation Reactions

Methylchloroacetate plays a role as an intermediate in various chemical syntheses, including acylation reactions. nih.govnih.gov Its structure, featuring a reactive chlorine atom and an ester functionality, makes it valuable for introducing chloroacetate (B1199739) groups into other molecular structures. guidetopharmacology.org In the context of acylation, this compound can function as an acylating agent, transferring its chloroacetyl moiety (ClCH₂CO-) to a nucleophilic substrate. This process typically proceeds via a nucleophilic acyl substitution mechanism. In such reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the departure of the methoxide (B1231860) (or other alkoxy) group, or potentially the chloride, depending on the specific reaction conditions and the nature of the nucleophile. nih.govflybase.orgfragranceu.com

Carbon-Carbon Bond Forming Reactions

The presence of the α-chlorine atom adjacent to the ester group makes the α-protons of this compound acidic, allowing for the formation of stabilized carbanions or enolates. These nucleophilic species are crucial for carbon-carbon bond formation.

Darzens Condensation to Glycidic Esters

This compound is a key reactant in the Darzens condensation, a reaction that forms α,β-epoxy esters, also known as glycidic esters. fishersci.caciteab.comwikipedia.orgnih.gov The mechanism of the Darzens condensation begins with the deprotonation of the α-haloester (this compound) by a base, generating a resonance-stabilized carbanion or enolate. fishersci.cawikipedia.orgnih.gov This nucleophilic enolate then attacks the carbonyl carbon of an aldehyde or ketone. fishersci.cawikipedia.orgnih.gov The resulting alkoxide intermediate subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide (chlorine in this case) to form the epoxide ring. fishersci.cawikipedia.orgnih.gov This reaction sequence is a condensation reaction, resulting in the net loss of hydrochloric acid (HCl). fishersci.ca A notable industrial application of the Darzens condensation involving this compound is in the synthesis of vitamin A, where it reacts with β-ionone to yield a glycidic ester, which is then further transformed through hydrolysis and decarboxylation. wikipedia.orgnih.govthegoodscentscompany.com

Grignard Reagent Transformations

This compound, as an ester, reacts with Grignard reagents (organomagnesium halides, RMgX) to form more complex molecules, specifically tertiary alcohols. guidetopharmacology.org Grignard reagents are potent carbon-based nucleophiles and strong bases. fishersci.dksigmaaldrich.comnih.govnih.gov The reaction with esters typically involves the addition of two equivalents of the Grignard reagent. fishersci.dknih.gov The mechanism proceeds via an initial nucleophilic attack by the Grignard reagent on the carbonyl carbon of the ester, forming a tetrahedral intermediate. fishersci.dknih.gov Unlike aldehydes and ketones, the tetrahedral intermediate formed from an ester has a leaving group (the alkoxide from the ester). fishersci.dknih.gov This alkoxide is eliminated, regenerating a carbonyl group in the form of a ketone. fishersci.dk A second equivalent of the Grignard reagent then attacks this newly formed ketone, leading to a second tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol. fishersci.dknih.gov

Reformatsky Reaction with Carbonyl Compounds

This compound, being an α-haloester, is a suitable substrate for the Reformatsky reaction. nih.gov This organic reaction condenses α-haloesters with aldehydes or ketones in the presence of metallic zinc to produce β-hydroxy esters. thegoodscentscompany.comfishersci.nofishersci.co.uk The reaction mechanism initiates with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-haloester, forming an organozinc reagent, often referred to as a "Reformatsky enolate". fishersci.nofishersci.co.uknih.gov This enolate is less reactive than Grignard reagents or lithium enolates, which is a key advantage as it prevents nucleophilic addition to the ester group of the α-haloester itself. fishersci.co.uknih.gov The Reformatsky enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. fishersci.nofishersci.co.uknih.gov This addition forms a zinc alkoxide intermediate, which, upon acidic workup, yields the β-hydroxy ester. fishersci.nofishersci.co.uk The yields in the Reformatsky reaction can often be improved by conducting the reaction in two steps, first forming the organozinc bromide, then reacting it with the carbonyl compound. fishersci.no

Complex Reaction Cascades and Multi-Functional Reactivity

This compound's dual functionality—the ester group and the reactive α-chlorine—enables its participation in complex reaction cascades and multi-functional syntheses. It serves as a versatile intermediate for introducing specific structural motifs into larger molecules. For instance, it acts as a precursor in the preparation of (carboxymethyl)trimethylammonium chloride esters and octakis-(carbethoxymethoxy)calix americanelements.comarene. wikipedia.org Its utility extends to the synthesis of dimethyl carbonate and dimethyl malonate through carbonylation reactions, demonstrating its role in C-C bond formation via different catalytic pathways. wikipedia.orguni.lu The products derived from this compound, such as the glycidic esters formed in the Darzens condensation, can undergo further transformations, including hydrolysis and decarboxylation, to yield other functionalized compounds like aldehydes or ketones, showcasing a cascade of reactions. fishersci.canih.gov A significant industrial example of its multi-functional reactivity in a cascade is its use in the commercial synthesis of vitamin A, where the Darzens condensation product is further processed to achieve the final target. wikipedia.orgnih.govthegoodscentscompany.com

Synthesis and Functionalization of Methylchloroacetate Derivatives

Alpha-Amino Acid Synthesis (e.g., Gabriel Synthesis Applications)

Methylchloroacetate plays a role in the synthesis of alpha-amino acids, particularly through applications resembling the Gabriel synthesis. The Gabriel synthesis typically involves the N-alkylation of phthalimide (B116566) with an alkyl halide, followed by hydrolysis to yield a primary amine. In this context, this compound can serve as the alkyl halide component, reacting with phthalimide intermediates to form N-phthaloylglycine derivatives. Subsequent hydrolysis of these derivatives can lead to the formation of alpha-amino acids. For instance, the N-alkylation of sodium saccharin (B28170) with this compound has been reported in the synthesis of certain carbohydrazide (B1668358) derivatives, demonstrating a Gabriel-type approach.

Glycidic Ester Formation for Advanced Organic Synthesis

This compound is a key reactant in the Darzens condensation, a reaction that leads to the formation of α,β-epoxy esters, commonly known as glycidic esters. This condensation involves the reaction of an aldehyde or ketone with an alpha-halo ester, such as this compound, in the presence of a base. The process typically involves the deprotonation of the alpha-halo ester to form a carbanion, followed by nucleophilic addition to the carbonyl group of the aldehyde or ketone, and then an internal SN2 reaction to form the epoxide ring.

Glycidic esters are highly valuable intermediates in organic synthesis, particularly for the one-carbon homologation of aldehydes and ketones. A notable industrial application of the Darzens condensation involving this compound is in the commercial synthesis of vitamin A, where this compound reacts with β-ionone to yield a glycidic ester. This ester then undergoes hydrolysis, decarboxylation, and rearrangement to form an α,β-unsaturated aldehyde, a precursor to vitamin A. This compound has also been used in Darzens reactions with aromatic aldehydes to produce α,β-epoxy esters in high yields under mild conditions, often mediated by phosphazene bases.

Table 1: Examples of Glycidic Ester Formation using this compound in Darzens Condensation

| Carbonyl Compound | Alpha-Halo Ester | Base | Product Type | Application/Notes | References |

| Cyclohexanone | Ethyl chloroacetate (B1199739) | Potassium tert-butoxide | Glycidic ester | Homologation to cyclohexanecarbaldehyde | |

| β-Ionone | This compound | Sodium methylate | Glycidic ester | Precursor for Vitamin A synthesis | |

| 4-Methoxy benzaldehyde | This compound | Sodium metal in MeOH | Methyl glycidate | Intermediate in Diltiazem synthesis | |

| 2,5-Dimethoxybenzaldehyde | This compound | Sodium methoxide (B1231860) | Methyl 2,5-Dimethoxyphenylglycidate | Intermediate in 2,5-Dimethoxyphenethylamine synthesis | |

| Piperonal | This compound | Methanolic sodium methoxide | Methyl 3-(3,4-methylenedioxyphenyl)-glycidate | Formation of byproduct methyl-(α-chloro-β-3,4-methylenedioxyphenyl)-acrylate | |

| Methyl nonyl ketone | This compound | Sodium ethoxide/methylate | Methyl 3-methylepoxydodecanoate | Intermediate for methylnonacetaldehyde (fragrance) | |

| 4-Iodoacetophenone | This compound | NaOMe | Glycidic ester | Intermediate in arylpropionic acid synthesis |

Synthesis of Specialized Ester Linkages (e.g., Flavor and Fragrance Compounds)

This compound derivatives are employed in the synthesis of specific flavor and fragrance compounds, particularly those requiring specialized ester linkages. Its versatility stems from its dual reactivity, allowing the carbonyl group to undergo typical ester reactions while the chloromethyl group acts as an electrophilic center for further functionalization. For example, this compound can react with methyl nonyl ketone in a Darzens condensation to form methyl 3-methylepoxydodecanoate, an intermediate used in the synthesis of the aldehyde fragrance methylnonacetaldehyde. This highlights its utility in creating complex molecules with desired aromatic properties.

Alpha-Phosphono Ester Derivatives

The search results did not yield specific information regarding the synthesis of alpha-phosphono ester derivatives directly from this compound. Alpha-phosphono esters are typically synthesized via the Arbuzov reaction or by reacting phosphonates with electrophiles. While this compound possesses a reactive chlorine atom, direct evidence of its use as a precursor for alpha-phosphono esters was not found in the provided snippets.

Precursors for Polymeric and Advanced Materials (e.g., Carboxymethyl Cellulose (B213188), Peptide Nucleic Acid Monomers)

This compound is utilized as a precursor in the synthesis of various polymeric and advanced materials. It is specifically mentioned as being used in the preparation of (carboxymethyl)trimethylammonium chloride esters. These types of compounds can be relevant in the development of advanced materials. Furthermore, this compound is employed in the synthesis of octakis-(carbethoxymethoxy)calixarene, a macrocyclic compound that could be a component of advanced materials due to its host-guest chemistry properties.

While the search results mention Carboxymethyl Cellulose (CMC) and Peptide Nucleic Acid (PNA) monomers in the query, direct synthesis routes from this compound for these specific compounds were not explicitly detailed in the provided snippets. However, chloroacetic acid, a closely related compound from which this compound can be synthesized, is a known precursor for Carboxymethyl Cellulose.

Table 2: Applications of this compound in Material Synthesis

| Derivative Type | Specific Compound Examples | Role of this compound | References |

| Quaternary Ammonium Esters | (Carboxymethyl)trimethylammonium chloride esters | Precursor in synthesis | |

| Calixarenes | Octakis-(carbethoxymethoxy)calixarene | Used in preparation |

Catalysis in Methylchloroacetate Chemistry

Catalysis in Downstream Reactions

Metal-Based Catalysis in Carbon-Carbon Coupling

Metal-based catalysts play a crucial role in forming new carbon-carbon bonds involving methylchloroacetate, particularly in carbonylation reactions that yield malonate derivatives.

One notable example is the carbonylation of methyl chloroacetate (B1199739) to synthesize dimethyl malonate. An efficient and reusable catalyst for this transformation is 1-butyl-3-methylimidazolium cobalt tetracarbonyl ([Bmim][Co(CO)4]). Under optimized reaction conditions, including a carbon monoxide pressure of 2 MPa, a temperature of 85 °C, and a reaction time of 3 hours, this catalyst achieved an average conversion of methyl chloroacetate of 94.3%. The selectivity to malonic ester was 98.5%, with an average yield of dimethyl malonate reaching 92.9% over four recycles. nih.gov

Another effective system for the carbonylation of chloroacetates, including methyl chloroacetate, involves Palladium Nanoparticles Supported on Triphenylphosphine-Functionalized Porous Polymer (PdNPs@POP-Ph3P). This solid catalyst demonstrated high catalytic activity, achieving an excellent yield of 95.8% for dimethyl malonate from methyl chloroacetate under optimal conditions. wikipedia.org

The application of rhodium trichloride (B1173362) supported on active carbon has also been investigated for the vapor-phase carbonylation of alkyl chloroacetates into dialkyl malonates. This reaction proceeds smoothly at 175 °C, even with inert solvents or alkoxide anion donors like alcohols, ethers, and esters. wikipedia.org

Table 1: Metal-Based Catalysis in Carbon-Carbon Coupling of this compound

| Reaction Type | Catalyst | Key Reactant (MCA) | Product | Conversion (%) | Selectivity (%) | Yield (%) | Reusability (Cycles) | Reference |

| Carbonylation | [Bmim][Co(CO)4] | Methyl chloroacetate | Dimethyl malonate | 94.3 (Avg.) | 98.5 (Avg.) | 92.9 (Avg.) | 4 | nih.gov |

| Carbonylation | PdNPs@POP-Ph3P | Methyl chloroacetate | Dialkyl malonates | N/A | N/A | 95.8 | 4 | wikipedia.org |

Basic Polyionic Resins in Michael Reactions

Basic polyionic resins serve as reusable heterogeneous catalysts in various organic transformations, including Michael reactions. While direct examples specifically detailing methyl chloroacetate as a Michael acceptor or donor in reactions catalyzed by basic polyionic resins are not extensively documented in the provided search results, the general utility of these resins in Michael additions has been established.

Mechanistic Investigations of Catalytic Processes

Understanding the underlying mechanisms of catalytic processes involving this compound is crucial for optimizing reaction conditions and designing new catalysts.

Active Site Characterization and Reaction Pathways

Mechanistic studies for the carbonylation of methyl chloroacetate catalyzed by cobalt complexes have been conducted, proposing a possible reaction mechanism. nih.gov In the context of related carbonylation reactions, such as the synthesis of dimethyl carbonate, the bulk and surface properties of catalysts like PdCl2-CuCl2-CH3COOK/activated carbon have been characterized using techniques such as X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and Atomic Absorption Spectroscopy (AAS). uni-freiburg.de

For the vapor-phase carbonylation of alkyl chloroacetates catalyzed by rhodium trichloride supported on active carbon, the mechanism is believed to be similar to that of methanol (B129727) carbonylation to acetic acid. wikipedia.org In this process, methyl acetate (B1210297) might be formed through the thermal decomposition of methyl hydrogen malonate. wikipedia.org

Electron Transfer and Synergistic Effects

Electron transfer pathways are significant in the catalytic chemistry of chloroacetate compounds. For instance, in photoredox catalysis involving monochloroacetic acid (a close analogue of methyl chloroacetate), the reductive cleavage of the carbon-chlorine bond can occur via single-electron reduction, leading to the creation of radical species. nih.gov This can involve direct electron transfer into the C-Cl antibonding orbital or fragmentation of an α-haloketyl radical, with an acidic environment potentially facilitating the latter. nih.gov

Synergistic effects, where two distinct catalysts simultaneously activate both the nucleophile and the electrophile to achieve a single chemical transformation, are a powerful synthetic strategy. nih.gov Such synergistic approaches can introduce new chemical transformations, enhance the efficiency of existing ones, and improve or establish catalytic enantioselectivity. nih.gov In the context of methyl chloroacetate production, synergistic effects of catalysts have been noted to improve the process. uni.lu Furthermore, in the oxidative esterification of aldehydes, the synergistic effect of a polymer support has been shown to lead to superior catalytic activity and high conversions.

Catalyst Stability, Reusability, and Deactivation

The long-term performance and economic viability of catalytic processes heavily depend on the stability, reusability, and resistance to deactivation of the catalysts employed.

Thermal Stability and Long-Term Performance

Catalysts used in this compound chemistry often exhibit good thermal stability and reusability. For example, zinc methanesulfonate, a catalyst for the esterification of chloroacetic acid with isopropanol, has demonstrated good reusability, being effective for six successive runs without significant loss of catalytic activity. This catalyst also showed high thermal stability, up to 280 °C, as confirmed by thermogravimetric studies.

The 1-butyl-3-methylimidazolium cobalt tetracarbonyl ([Bmim][Co(CO)4]) catalyst, used for the carbonylation of methyl chloroacetate, proved to be highly reusable, maintaining its high activity and good reusability over four recycles. nih.gov This is largely attributed to the good air stability of the versatile [Co(CO)4]- species within the imidazolium (B1220033) ionic liquid environment. nih.gov Similarly, Palladium Nanoparticles Supported on Triphenylphosphine-Functionalized Porous Polymer (PdNPs@POP-Ph3P) could be effectively reused at least four times in chloroacetate carbonylation, retaining 95% of its palladium content after recycling, indicating minimal leaching. wikipedia.org

Catalyst deactivation is a critical challenge. In the synthesis of dimethyl carbonate using PdCl2-CuCl2/activated carbon catalysts, the primary reason for deactivation is the loss of chlorine. uni-freiburg.de Fortunately, the interaction between potassium acetate (CH3COOK) and PdCl2 or CuCl2 during catalyst preparation can limit chlorine loss. uni-freiburg.de Notably, treating fresh catalyst with a methanol solution of methyl chloroacetate can significantly increase catalyst lifetime and activity. uni-freiburg.de Deactivated catalysts can be effectively regenerated by treatment with a methanol solution of methyl chloroacetate in a nitrogen stream at 200 °C, followed by further nitrogen treatment, restoring catalytic activity to 93% of the fresh catalyst even after two regeneration cycles, and extending the run time up to 300 hours. uni-freiburg.de Chlorine retention is essential for maintaining the activity of catalysts in oxidative carbonylation processes, and methyl chloroacetate can be used for catalyst regeneration. In some photoredox catalytic reactions of monochloroacetic acid, catalyst precipitation and deactivation have been observed, often linked to the formation of hydrochloric acid and the accumulation of the catalyst as a chloride salt. nih.gov

Table 2: Catalyst Stability and Reusability Data

| Catalyst | Reaction | Thermal Stability | Reusability (Cycles) | Performance Retention | Deactivation Cause | Regeneration Method | Reference |

| Zinc methanesulfonate | Esterification of chloroacetic acid | Up to 280 °C | 6 | Good activity retention | N/A | N/A | |

| [Bmim][Co(CO)4] | Carbonylation of methyl chloroacetate | N/A | 4 | High activity retention | N/A | N/A | nih.gov |

| PdNPs@POP-Ph3P | Carbonylation of chloroacetates | N/A | 4 | 95% Pd preserved | N/A | N/A | wikipedia.org |

| PdCl2-CuCl2/activated carbon | Dimethyl carbonate synthesis | N/A | Up to 300 h run time | 93% after 2 regenerations | Chlorine loss | Treatment with methyl chloroacetate in methanol | uni-freiburg.de |

Strategies for Catalyst Regeneration

Catalyst regeneration is a critical aspect of industrial chemical processes involving this compound, whether it is a reactant, product, or even a regenerating agent itself. Effective regeneration strategies aim to restore catalyst activity and selectivity, thereby extending their operational lifespan and minimizing waste.

One notable instance where this compound directly contributes to catalyst regeneration is in the synthesis of dimethyl carbonate (DMC) via the gas-phase oxidative carbonylation of methanol. In this process, PdCl2-CuCl2/activated carbon catalysts are commonly used. A primary cause of deactivation for these catalysts is the loss of chlorine. fishersci.at

Research has demonstrated that treating deactivated PdCl2-CuCl2/activated carbon catalysts with a methanol solution of this compound can effectively restore their catalytic activity. fishersci.at This regeneration strategy involves exposing the deactivated catalyst to the this compound-methanol solution in a nitrogen (N2) stream at approximately 200 °C for a period of 4 hours, followed by an additional 2 hours in an N2 stream at the same temperature. fishersci.at This treatment helps to replenish the lost chlorine, which is essential for the catalyst's performance. The effectiveness of this regeneration method is significant, with catalytic activity being restored to high percentages of the fresh catalyst's performance, even after multiple regeneration cycles. fishersci.at

The following table summarizes typical regeneration outcomes for PdCl2-CuCl2/activated carbon catalysts using this compound:

| Regeneration Cycle | Catalytic Activity Restoration (vs. Fresh Catalyst) | Extended Run Time (h) |

| 1st Regeneration | Effectively restored | Up to 300 |

| 2nd Regeneration | Up to 93% | (Included in total) |

Data derived from research on dimethyl carbonate synthesis. fishersci.at

Beyond its role as a regenerating agent, catalysts used for the synthesis of this compound also necessitate regeneration. For example, the esterification of chloroacetic acid and methanol to produce this compound can be catalyzed by acidic ionic liquid modified resins or cation exchange resins. nih.govnih.gov While specific detailed regeneration protocols for these catalysts in the direct synthesis of this compound are not extensively elaborated in the provided literature, it is indicated that processes utilizing catalysts such as resin modified by acidic ionic liquid are designed for high catalyst regeneration rates, contributing to low energy consumption and cost-effective production. nih.govfishersci.se The general regenerability of such resin-based catalysts is a known advantage in industrial applications, allowing for their reuse over multiple reaction cycles.

Environmental Chemistry and Degradation Studies

Hydrolytic Degradation Pathways

Hydrolysis is a significant abiotic degradation pathway for methylchloroacetate in aquatic environments. This process involves the reaction of the compound with water, leading to its breakdown. mpg.de

The rate of this compound hydrolysis is highly dependent on both pH and temperature. Studies have shown that the hydrolysis rate increases significantly with increasing pH. For instance, at 25 °C, the base-catalyzed hydrolysis rate constant was reported as 140 L/mole-sec. nih.gov This corresponds to a rapid decrease in half-life as pH becomes more alkaline. nih.gov

The following table illustrates the hydrolysis half-lives of this compound at 25 °C across various pH levels:

| pH Value | Hydrolysis Half-Life (Hours) |

| 6 | 140 |

| 7 | 14 |

| 8 | 1.4 |

| 9 | 0.14 |

The half-life of this compound in aquatic environments can range from days to weeks, influenced by temperature and pH. mpg.de

Upon hydrolysis, this compound decomposes to yield chloroacetic acid and methanol (B129727). mpg.denih.gov These primary degradation products can be identified and quantified using analytical methods such as LC-ESI-MS/MS with isotopic labeling. iarc.fr

pH and Temperature Dependence of Hydrolysis Kinetics

Biodegradation Mechanisms

Biodegradation plays a role in the environmental attenuation of this compound, particularly under aerobic conditions.

This compound exhibits moderate biodegradability under aerobic conditions. mpg.de In the Japanese MITI test, this compound, at a concentration of 30 mg/L, achieved between 45% and 95% of its theoretical biochemical oxygen demand (BOD) over a four-week period when incubated with an activated sludge inoculum at 100 ppm. nih.gov This indicates that biodegradation is an important environmental fate process for the compound in water. Generally, the presence of oxygen is a critical factor for the activity of hydrocarbon-degrading bacteria, and its supply can significantly accelerate aerobic biodegradation rates.

While this compound shows moderate biodegradability under aerobic conditions, it may persist for longer durations in anaerobic environments. mpg.de However, its hydrolysis product, chloroacetic acid, has been shown to degrade readily under anaerobic conditions, with a reduction of 86-90% to methane, carbon dioxide, and chloride ions within two days at 34 °C.

Anaerobic Degradation under Specific Conditions

Atmospheric Transformation Research

Vapor-phase this compound is subject to degradation in the atmosphere. nih.gov The primary mechanism for its atmospheric breakdown is through reactions with photochemically-produced hydroxyl radicals. nih.gov Notably, this compound is not expected to undergo direct photolysis by sunlight because it lacks chromophores that absorb at wavelengths greater than 290 nm. nih.gov

The kinetics of the reaction between vapor-phase this compound and hydroxyl radicals have been studied to determine its atmospheric reactivity. The estimated rate constant for this reaction is 2.5 x 10⁻¹³ cm³/molecule-sec at 25 °C. nih.gov

Table 1: Kinetics of this compound Reaction with Hydroxyl Radicals

| Parameter | Value | Conditions | Source |

| Rate Constant (k_OH) | 2.5 x 10⁻¹³ cm³/molecule-sec | 25 °C | nih.gov |

The reaction pathways involve the formation of alkyl radicals through hydrogen-atom abstraction. Subsequent reactions with atmospheric oxygen lead to the formation of further degradation products, such as methyl oxalyl chloride. wikipedia.org

As previously mentioned, this compound is not anticipated to undergo direct photolysis due to the absence of suitable chromophores. nih.gov However, indirect photochemical degradation can occur. Studies on related compounds like chloroacetic acids have shown that ultraviolet (UV) irradiation can lead to the generation of hydroxyl radicals, which then facilitate indirect photolysis. This mechanism is consistent with the observed degradation of this compound by hydroxyl radicals in the atmosphere.

The atmospheric half-life of this compound, based on its reaction with hydroxyl radicals, is estimated to be approximately 65 days. This calculation assumes an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This relatively long atmospheric lifetime suggests that this compound can persist in the atmosphere for a significant period, allowing for widespread dispersion.

While specific detailed environmental impacts solely attributed to the atmospheric degradation products of this compound are not extensively documented, the presence of chlorinated compounds in the atmosphere generally raises concerns regarding their potential contribution to air quality issues.

Photochemical Degradation Studies

Thermal Decomposition and Pyrolysis Research

Research into the thermal decomposition and pyrolysis of this compound is crucial for understanding its behavior under high-temperature conditions, which has implications for waste management and environmental safety. wikipedia.org

Studies on the pyrolysis of this compound (MCA) have demonstrated that the compound undergoes significant conversion at elevated temperatures. For instance, a maximum conversion of 99.8% was observed at a temperature of 1048 K with a residence time of 2 seconds. wikipedia.org

Kinetic studies provide insights into the rates and mechanisms of these thermal degradation processes. For example, the rate constant for hydrogen-atom abstraction from this compound by chlorine atoms has been determined to be (8.5 ± 1.0) × 10⁻¹³ cm³/molecule/s. wikipedia.org

The thermal decomposition and pyrolysis of this compound can lead to the formation of several hazardous byproducts. At high temperatures (e.g., 1048 K), identified products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), methane, and various other chlorinated hydrocarbons. wikipedia.org

Under fire conditions, hazardous decomposition products specifically include carbon oxides, hydrogen chloride gas, and phosgene. The emission of toxic fumes, particularly hydrogen chloride, is a known characteristic when this compound is heated to decomposition. The generation of HCl and other chlorinated compounds during thermal degradation processes raises significant environmental contamination concerns. wikipedia.org

High-Temperature Degradation Pathways

Environmental Fate Modeling and Transport Dynamics

The environmental fate of methyl chloroacetate (B1199739) is influenced by several processes, including hydrolysis, biodegradation, and transport mechanisms across different environmental compartments nih.gov. It is not expected to be directly susceptible to photolysis by sunlight due to its absorption properties nih.gov. Hydrolysis is considered an important environmental fate process, with reported hydrolysis times ranging from 0.14 to 140 hours across a pH range of 6 to 9 nih.gov. Biodegradation is also identified as a significant environmental fate process in both soil and water, with 45-95% of the theoretical biochemical oxygen demand (BOD) being reached in four weeks during Japanese MITI tests nih.gov. Biodegradation may involve the hydrolysis of methyl chloroacetate to methanol and monochloroacetic acid echemi.com.

Volatilization from Environmental Compartments

Volatilization is an important transport mechanism for methyl chloroacetate in the environment. From moist soil surfaces, volatilization is expected to be a significant fate process, based on an estimated Henry's Law constant of 2.4 x 10⁻⁵ atm-cu m/mole nih.gov. The potential for volatilization from dry soil surfaces also exists, supported by its vapor pressure nih.gov. In aquatic environments, volatilization from water surfaces is anticipated to be an important fate process due to its estimated Henry's Law constant nih.gov. Estimated volatilization half-lives for a model river and a model lake are 2 and 16 days, respectively nih.gov.

Table 1: Volatilization Parameters for Methyl Chloroacetate

| Parameter | Value | Environmental Compartment | Source |

| Henry's Law Constant (estimated) | 2.4 x 10⁻⁵ atm-cu m/mole | Moist Soil, Water | nih.gov |

| Volatilization Half-life | 2 days | Model River | nih.gov |

| Volatilization Half-life | 16 days | Model Lake | nih.gov |

Adsorption and Mobility in Soil and Sediment Systems

The adsorption and mobility of methyl chloroacetate in soil and sediment systems are crucial for understanding its distribution in the environment. Methyl chloroacetate is expected to exhibit very high mobility in soil, based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 6 nih.gov. This low Koc value suggests that the compound is not expected to adsorb significantly to suspended solids and sediment in water nih.gov. If a chemical is not adsorbed to soil, it can leach through the soil profile and potentially reach groundwater and subsequently surface waters ecfr.gov. Conversely, if a chemical is not adsorbed to sediment, it tends to accumulate in the water column of aquatic systems ecfr.gov.

Table 2: Adsorption and Mobility Parameters for Methyl Chloroacetate

| Parameter | Value | Implication for Mobility | Source |

| Estimated Koc | 6 | Very High Mobility in Soil | nih.gov |

| Adsorption to Suspended Solids & Sediment | Not expected | Low adsorption in water | nih.gov |

Bioconcentration Potential in Ecosystems

The potential for methyl chloroacetate to bioconcentrate in aquatic organisms is considered low nih.govechemi.com. An estimated Bioconcentration Factor (BCF) of 3 has been calculated for methyl chloroacetate nih.govechemi.com. This estimation is derived from an estimated log Kow (octanol-water partition coefficient) of 0.63 and a regression-derived equation nih.govechemi.com. According to a classification scheme, a BCF of 3 suggests a low potential for bioconcentration in aquatic organisms nih.govechemi.com. While some sources indicate it "may have some potential to bioaccumulate" thermofisher.com, the estimated BCF value supports a low bioconcentration potential nih.govechemi.com.

Table 3: Bioconcentration Potential Parameters for Methyl Chloroacetate

| Parameter | Value | Implication for Bioconcentration | Source |

| Estimated BCF | 3 | Low potential in aquatic organisms | nih.govechemi.com |

| Estimated Log Kow | 0.63 | Low potential | nih.govechemi.com |

Advanced Analytical Techniques in Methylchloroacetate Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of Methylchloroacetate, whether as a pure compound, an impurity, or a component within complex mixtures.

Gas Chromatography (GC) is a widely employed technique for the purity assessment and reaction monitoring of this compound. It is particularly effective for quantifying MCA in workplace air and reaction mixtures. For instance, MCA in air can be analyzed using methods compliant with GBZ/T 300.129-2017, typically involving adsorption on solid sorbents, solvent desorption, and subsequent quantification via Gas Chromatography with Flame Ionization Detection (GC-FID) .

GC is also utilized for the trace determination of MCA and its related impurities, such as chloroacetyl chloride and chloroacetic acid. In some applications, a derivatization step, for example, using piperidine (B6355638) in dichloroethane, is performed prior to GC analysis to enhance detection via GC-FID nih.govresearchgate.net. The limits of quantitation (LOQ) for MCA determined by derivatization GC-FID can be as low as 0.03% wt/wt nih.gov. For the analysis of MCA vapors, adsorption on Amberlite XAD-7 followed by desorption with methanol (B129727) and GC analysis has a determination limit of 0.5 mg/m³ ciop.pl.

The linearity and repeatability of GC methods for MCA and its impurities demonstrate high analytical performance. For MCA, linearity ranges from 0.03 to 5.00% wt/wt with correlation coefficients between 0.9995 and 1.0000. Repeatability at the LOQ and 5.00% wt/wt levels typically falls between 1.4% and 3.0% nih.gov.

Table 1: Gas Chromatography Analytical Parameters for this compound

| Parameter | Value | Reference |

| Detection Method | GC-FID, GC-MS | analytice.com |

| LOQ (Purity) | 0.03% wt/wt | nih.gov |

| LOQ (Air Vapors) | 0.5 mg/m³ | ciop.pl |

| Linearity Range | 0.03 - 5.00% wt/wt | nih.gov |

| Correlation Coeff. | 0.9995 - 1.0000 | nih.gov |

| Repeatability | 1.4 - 3.0% | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a recommended technique for the analysis of this compound, particularly in reaction mixtures, often coupled with UV detection . Reverse-phase (RP) HPLC methods are commonly employed, with specific applications demonstrating the separation of MCA on columns such as Newcrom R1 sielc.com.

Typical mobile phases for HPLC analysis of MCA include a mixture of acetonitrile, water, and phosphoric acid. For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid is often replaced with formic acid sielc.com. The versatility of HPLC allows for scalability, making it suitable for isolating impurities in preparative separations and for pharmacokinetic studies sielc.com.

This compound has been extensively investigated as an extraction solvent in the coupling of liquid-liquid semimicroextraction (LLsME) with micellar electrokinetic chromatography (MEKC) researchgate.netjlu.edu.cnchemsrc.comchemsrc.com. This combined technique is particularly effective for the efficient separation and concentration enhancement of neutral compounds through on-capillary decomposition researchgate.netjlu.edu.cn.

Research has demonstrated the utility of MCA in LLsME-MEKC for the analysis of various neutral compounds, such as alkylphenones including butyrophenone (B1668137), valerophenone, and acetophenone (B1666503) researchgate.netjlu.edu.cn. Aqueous samples of these alkylphenones are extracted into methyl chloroacetate (B1199739), and the organic phase is then directly subjected to MEKC separation researchgate.netjlu.edu.cn. This method offers significant concentration factors, ranging from 63 to 151-fold in terms of peak area for the modeled alkylphenones researchgate.netjlu.edu.cn. The detection limits (S/N ≥ 3) for these compounds in water were reported as 0.05 mg/L for butyrophenone and valerophenone, and 0.1 mg/L for acetophenone researchgate.net. The method is noted for its operational simplicity and time-saving advantages, requiring only a basic capillary electrophoresis (CE) setup jlu.edu.cn.

Table 2: LLsME-MEKC Performance with this compound as Extraction Solvent

| Model Compound | Detection Limit (mg/L) | Concentration Factor (Peak Area) | Reference |

| Butyrophenone | 0.05 | 63 - 151 | researchgate.netjlu.edu.cn |

| Valerophenone | 0.05 | 63 - 151 | researchgate.net |

| Acetophenone | 0.1 | 63 - 151 | researchgate.netjlu.edu.cn |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Derivatives

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic methods provide fundamental information regarding the molecular structure and functional groups present in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), is a powerful tool for the structural elucidation of this compound chemicalbook.comrsc.orgnih.govadventchembio.comchegg.com. These techniques allow for the identification of different hydrogen and carbon environments within the molecule, providing detailed insights into its connectivity and spatial arrangement.

For this compound, characteristic chemical shifts are observed in its ¹H NMR spectrum. The protons of the methylene (B1212753) group (-CH₂Cl) typically resonate around 4.08 ppm, while the protons of the methyl ester group (-OCH₃) appear around 3.80-3.81 ppm when measured in solvents like CDCl₃ chemicalbook.comchegg.com.

Table 3: ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

| -CH₂Cl | 4.08 | chemicalbook.comchegg.com |

| -OCH₃ | 3.80 - 3.81 | chemicalbook.comchegg.com |

¹³C NMR spectroscopy further complements structural analysis by providing signals for each unique carbon atom. For a chloroacetate derivative, characteristic ¹³C NMR shifts include a carbonyl carbon (C=O) around 169.93 ppm, a methylene carbon (CH₂) around 65.63 ppm, and a methyl carbon (CH₃) around 51.85 ppm rsc.org. These values are indicative of the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is routinely employed for the identification of functional groups within this compound adventchembio.comnih.govnist.gov. FT-IR spectra provide a unique vibrational fingerprint of the molecule, allowing for the confirmation of key structural features.

Characteristic absorption bands in the FT-IR spectrum of this compound include a strong band around 1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group. Other important absorptions include C-H stretching vibrations from the methyl and methylene groups, and C-Cl stretching vibrations, typically found in the fingerprint region (below 1500 cm⁻¹) nist.govresearchgate.net. The presence and position of these bands confirm the integrity of the ester and chloroalkyl functionalities within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Quantitative Analytical Methodologies

Quantitative analytical methodologies are essential for determining the concentration and purity of methyl chloroacetate and its related compounds. These methods ensure product quality and facilitate process control in synthetic pathways.

Acid-Base Titration for Free Acid Content Determination

Acid-base titration is a well-established and reliable method for determining the free acid content in methyl chloroacetate, which is typically chloroacetic acid. A described method involves a preliminary separation step to isolate the free acid. The procedure entails weighing a sample of methyl chloroacetate and introducing it into a separating funnel. Distilled water and xylene are then added, and the mixture is uniformly shaken before being allowed to stratify. The lower aqueous layer, containing the extracted free acid, is then transferred to an acid-base titration container. fishersci.no

The titration is performed using a standard base titration solution, such as sodium hydroxide (B78521) (NaOH) solution, until the titration endpoint is reached. A mixed indicator, specifically bromcresol green-methyl red, is employed to visually determine this endpoint. fishersci.no The volume of the base titration solution consumed (V) is recorded. The percentage (W) of free acid in the sample is subsequently calculated using the following formula: W = (V × C × 0.0945 × 100) / M, where C represents the molar concentration of the base titration solution (mol/L), and M is the mass of the sample (grams). fishersci.no This method is characterized by its speed, simplicity, and accuracy in measuring the free acid content. fishersci.no The underlying neutralization reaction for the free acid (chloroacetic acid) with sodium hydroxide is represented as: ClCH₂COOH + NaOH → ClCH₂COONa + H₂O. fishersci.no

Table 1: Parameters for Free Acid Content Determination by Acid-Base Titration

| Parameter | Description | Unit |

| Sample Mass (M) | Mass of methyl chloroacetate sample | grams |

| Titration Volume (V) | Volume of base titration solution consumed at endpoint | mL |

| Base Concentration (C) | Molar concentration of the base titration solution (e.g., NaOH) | mol/L |

| Molar Mass Factor | Molar mass of chloroacetic acid (0.0945 kg/mol or 94.5 g/mol ) divided by 1000 for formula consistency | 0.0945 |

| Indicator | Bromcresol green-methyl red mixed indicator | N/A |

| Calculation Formula | W = (V × C × 0.0945 × 100) / M | Percentage |

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique widely utilized in methyl chloroacetate research for both product identification and gaining insights into reaction mechanisms. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of methyl chloroacetate, with reported limits of quantification (LOQ) as low as 0.5 µ g/media . fishersci.sescribd.com

In synthetic chemistry, MS is instrumental in confirming the presence of methyl chloroacetate as a reaction product. For instance, methyl chloroacetate has been detected in the liquid phase of reactions involving dichloroethylene carbonate and triethylamine, with its mass spectra providing crucial identification. fishersci.se Beyond simple identification, methyl chloroacetate serves as a precursor in the synthesis of labeled compounds used as internal standards for quantitative analysis. An example is its use in preparing d3-labeled dimethoate (B1670662), an internal standard for quantifying dimethoate in food samples via isotope dilution and liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) in multiple reaction monitoring (MRM) mode. fishersci.nowikipedia.org This demonstrates the compound's role in advanced quantitative MS methodologies.

Furthermore, mass spectrometry contributes significantly to understanding reaction mechanisms. While not exclusively focused on methyl chloroacetate, studies employing molecular-beam mass spectrometry (MBMS) for related esters like methyl acetate (B1210297) have provided kinetic insights into pyrolysis and oxidation pathways, identifying various radical decomposition products. wikipedia.org In a broader context, mass spectrometry experiments, often coupled with enzymatic digestion, are employed to determine which segments of a protein react with specific ligands, including derivatives of haloacetyl compounds. wikipedia.org The combination of experimental mass spectral data with theoretical calculations, such as Density Functional Theory (DFT) studies, can further elucidate complex reaction pathways and provide deeper mechanistic understanding. fishersci.se

Table 2: Applications of Mass Spectrometry in Methyl Chloroacetate Research

| Application Area | Specific Technique(s) | Key Contribution | Reference |

| Compound Identification | GC-MS | Direct analysis and identification of methyl chloroacetate in samples. | fishersci.sescribd.comfishersci.fi |

| Product Confirmation | Mass Spectrometry (e.g., GC-MS) | Detection and confirmation of methyl chloroacetate as a product in chemical reactions. | fishersci.se |

| Quantitative Analysis | LC/ESI-MS/MS (MRM mode) with Isotope Dilution | Precursor for d3-labeled internal standards (e.g., d3-dimethoate) for precise quantification of target analytes. | fishersci.nowikipedia.org |

| Mechanistic Insights | Molecular-Beam Mass Spectrometry (MBMS), MS/MS, DFT-MS | Elucidation of reaction pathways, identification of intermediates, and understanding decomposition mechanisms. | fishersci.sewikipedia.orgwikipedia.org |

Computational Chemistry and Molecular Modeling Studies of Methylchloroacetate

Quantum Chemical Investigations

Quantum chemical investigations, primarily rooted in quantum mechanics, are fundamental for understanding the electronic structure and properties of molecules like Methylchloroacetate. These studies provide insights into bond energies, molecular geometries, and reactivity patterns.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for elucidating the electronic structure and reactivity of chemical systems. chemtools.orgrsc.org For compounds related to this compound, DFT calculations have been instrumental in reproducing molecular geometries, often validated against experimental X-ray diffraction data. researchgate.net This method allows for the investigation of energetic behavior, molecular electrostatic potential, and thermodynamic parameters, providing a detailed picture of the molecule's stability and potential interaction sites. researchgate.net

DFT is also applied to understand the reactivity of compounds derived from chloroacetic acid, which is a precursor to this compound. These studies can identify significant regions for enzymatic activities and determine binding affinity values, crucial for in silico drug design and understanding biological interactions. researchgate.net Furthermore, DFT can predict key electronic properties such as geometrical parameters, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap, in particular, is a significant indicator of a molecule's reactivity. nih.gov

Conformational analysis, often performed using quantum chemical methods like DFT, is vital for identifying the stable spatial arrangements (conformers) of a molecule and understanding the energy barriers between them. researchgate.net By exploring the potential energy surface, researchers can map out the energy landscapes, revealing the most energetically favorable conformations. researchgate.netyoutube.com

While direct detailed conformational analysis of this compound itself is less frequently reported in isolation, studies on related chloroacetates (e.g., methyl chloroacetate (B1199739), ethyl chloroacetate, propyl chloroacetate, methyl dichloroacetate, and methyl trichloroacetate) highlight the influence of intermolecular interactions on physical properties like surface layer thickness. Molecular dynamics (MD) simulations, often coupled with quantum mechanical insights, are used to calculate interaction energies, which are intrinsically linked to conformational preferences and their impact on macroscopic behavior. acs.org

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, enabling direct comparison with experimental data from techniques such as Fourier-transform infrared (FTIR), Fourier-transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.netresearchgate.net For a derivative synthesized using methyl chloroacetate, quantum mechanical calculations (both Hartree-Fock and time-dependent DFT) have been successfully employed to predict harmonic vibrational frequencies, which showed good agreement with experimental FTIR and FT-Raman spectra. researchgate.net

Moreover, restricted Hartree-Fock and DFT-based NMR calculation procedures have been utilized to assign 13C and 1H NMR chemical shifts for such derivatives, aiding in structural elucidation. researchgate.net Beyond isolated molecules, molecular dynamics simulations, combined with advanced analytical techniques like wavelet transform analysis, have been used to interpret the effects of hydrogen bonding on the spectroscopic properties of related esters, such as methyl acetate (B1210297). These studies reveal how solvent interactions can lead to splitting of carbonyl (C=O) stretching bands and how different hydrogen-bonded conformations can be spectroscopically distinguished. researchgate.netresearchgate.netacs.orgresearchgate.net

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations for Reaction Pathways and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools for investigating the dynamic behavior of molecules, including their intermolecular interactions and the pathways of chemical reactions over time. mdpi.comnih.gov For methyl chloroacetate and other chloroacetates, MD simulations have been extensively applied to study their adsorption behaviors at the vapor-liquid interface and to understand the heat of phase transition from bulk to surface phases. acs.org

These simulations allow for the calculation of entropies in both surface and bulk regions, as well as intermolecular interaction energies. Such calculations are crucial for interpreting how factors like temperature and the number of chloro groups influence the surface layer thickness of chloroacetates. acs.org MD simulations are particularly effective for exploring large-scale, long-term dynamic processes and complex reaction systems, such as pyrolysis and oxidation. mdpi.com Furthermore, ab initio molecular dynamics simulations, like the Car-Parrinello approach, have been employed to characterize hydrogen bond interactions and solvation dynamics of related esters in protic solvents, demonstrating how solvent-solute interactions affect vibrational spectroscopic features. researchgate.netacs.orgresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers robust methodologies for elucidating the intricate mechanisms of chemical reactions. Both Density Functional Theory (DFT) and Reactive Force Field Molecular Dynamics (ReaxFF MD) are widely utilized for this purpose. mdpi.com For instance, the mechanism of cobalt-catalyzed methoxycarbonylation of methyl 2-halogen acetate, a class of compounds that includes methyl chloroacetate, has been thoroughly investigated computationally. This involved comparing various reaction pathways to identify the most kinetically favored route, providing critical insights into the catalytic process. researchgate.net

Computational studies are also instrumental in dissecting reaction mechanisms to identify key factors that dictate reaction outcomes, such as enantioselectivity in catalytic processes. This often involves detailed analysis of transition state conformers using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which balance accuracy and computational efficiency for larger systems. rsc.org Beyond specific reactions, computational simulations have become indispensable in understanding enzymatic catalysis, characterizing reaction pathways, transition states, substrate selectivity, and dynamic conformational changes. nih.gov The pyrolysis chemistry of methyl chloroacetate has also been a subject of computational investigation, contributing to a deeper understanding of its thermal decomposition. hal.science

In Silico Design and Optimization in this compound Chemistry

In silico approaches represent an efficient paradigm in chemical research, particularly for the design and optimization of compounds and processes involving this compound. These computational methods accelerate the identification and prediction of potential candidates for various applications, including drug discovery. biomedres.us

Compounds synthesized using methyl chloroacetate have undergone in silico analysis to predict their ADME (Absorption, Distribution, Metabolism, Excretion) properties and assess their drug-likeness, providing early insights into their pharmacokinetic profiles. ajchem-a.com Furthermore, in silico studies, including molecular docking, have been applied to compounds derived from the reaction of dihydroxyacetophenone with methyl chloroacetate. These studies aim to evaluate the anti-Dengue potential of such derivatives, highlighting the utility of computational methods in screening and optimizing new therapeutic agents. biomedres.us The ability of DFT calculations to pinpoint significant regions for enzymatic activities and determine binding affinities further underscores their importance in the in silico design and optimization of molecules for targeted chemical and biological functions. researchgate.net

Compound Names and PubChem CIDs

Polymer Chemistry Applications and Polymerization Mechanisms Involving Methylchloroacetate

Methylchloroacetate as a Monomer or Co-Monomer Precursor

MCA's role as a precursor extends to several polymer applications, influencing the development of various materials, including adhesives, coatings, and biodegradable polymers highmountainco.com.

One of the most significant industrial applications of this compound is its integral role in the synthesis of carboxymethyl cellulose (B213188) (CMC) chemicalbook.com. CMC is an anionic, water-soluble cellulose derivative widely utilized across various industries researchgate.net. The synthesis of CMC typically involves a carboxymethylation reaction where cellulose is treated with an aqueous solution of sodium hydroxide (B78521), followed by a reaction with monochloroacetic acid (MCA) or its sodium salt researchgate.netcellulosechemtechnol.robibliotekanauki.plmdpi.com.

The process generally unfolds in two main stages:

Mercerization: Cellulose is treated with an aqueous sodium hydroxide solution, leading to the formation of alkali cellulose cellulosechemtechnol.ro.

Etherification: The activated alkali cellulose then reacts with MCA through a nucleophilic substitution reaction, where the hydroxyl groups of the cellulose backbone are substituted with carboxymethyl groups researchgate.netcellulosechemtechnol.ro.

Optimized reaction conditions, including specific concentrations of sodium hydroxide and monochloroacetic acid, are crucial for achieving desired properties in the final CMC product, such as the degree of substitution, viscosity, and consistency cellulosechemtechnol.romdpi.com.

Beyond carboxymethyl cellulose, this compound serves as a precursor in the preparation of other specialized compounds and polymers. For instance, it is used in the synthesis of (carboxymethyl)trimethylammonium chloride esters and octakis-(carbethoxymethoxy)calix wikipedia.orgarene chemicalbook.comfishersci.pt. In the realm of bio-based polymers, MCA has been employed in Williamson ether synthesis to create asymmetrical diester monomers, such as monomer M1, derived from eugenol (B1671780) rsc.orgrsc.org. Furthermore, this compound or methyldichloroacetate can be introduced into polymerization systems to prevent uncontrolled polymerization, with the option of incorporating a Lewis base to mediate the reaction by coordinating with carbocations, thereby reducing their reactivity and favoring controlled chain propagation over premature termination or chain transfer google.com.

Precursor for Carboxymethyl Cellulose Synthesis

Polymerization of Related Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate from related chemistry)